Telmisartan-d3
Übersicht
Beschreibung
Molecular Structure Analysis
Telmisartan-d3 has a molecular formula of C33H27D3N4O2 . The molecular weight is 517.64 . The structure of Telmisartan has been determined by single-crystal X-ray diffraction and the method of simulated annealing from high-resolution X-ray powder diffraction data .Physical And Chemical Properties Analysis
Telmisartan-d3 has a melting point of 262-265°C and is stored at -20°C under an inert atmosphere . It is slightly soluble in DMSO and methanol when heated . The solid-state properties of Telmisartan have been analyzed using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRD) .Wissenschaftliche Forschungsanwendungen
1. Enhancement of Solubility and Dissolution Rate
- Summary of Application : Telmisartan is a potent antihypertensive drug with very poor aqueous solubility, especially in pH ranging from 3 to 9 (i.e., biological fluids) that results in poor bioavailability . The aim was to improve Telmisartan’s solubility and dissolution rates without the need for expensive multistep procedures, and without inclusion of alkalinizers .
- Methods of Application : This study adopted the use of surface solid dispersions (SSDs) employing superdisintegrants, hydrophilic polymers, and combined carriers including a superdisintegrant with a hydrophilic polymer . Telmisartan SSDs were formulated using the solvent evaporation method .
- Results or Outcomes : All Telmisartan SSDs showed acceptable physical properties . Combined surface solid dispersions employing superdisintegrant croscarmellose sodium with either hydrophilic polymer PEG 4000 or Poloxamer 407 gave remarkable enhancement in solubility and dissolution rates of Telmisartan where more than 90% of the drug was released within 20 min .
2. Formulation and Characterization Using Solid Dispersion Techniques
- Summary of Application : Telmisartan is an angiotensin II receptor antagonist used in the treatment of hypertension . It belongs to class II drug according to BCS (biopharmaceutical classification system), and it is practically insoluble in water and it shows low dissolution profile and poor absorption . The aim of this study is to improve the solubility of Telmisartan by solid dispersion techniques .
- Methods of Application : The study used solid dispersion techniques to improve the solubility of Telmisartan . The kneading method was used for the formulation .
- Results or Outcomes : The study resulted in improved solubility of Telmisartan .
3. Accentuation of Voltage-Gated Na+ Currents and Hippocampal Neuronal Excitability
- Summary of Application : Telmisartan, an antagonist of angiotensin II receptors, is known to accentuate voltage-gated Na+ currents and hippocampal neuronal excitability . This study aimed to understand the neuronal ionic effects of Telmisartan and how they potentially affect neuronal network excitability .
- Methods of Application : The study used patch-clamp technology to investigate the effects of Telmisartan on membrane ion currents present in hippocampal neurons . In vivo studies were also undertaken on Sprague Dawley rats using pilocarpine-induced seizure modeling, a hippocampal histopathological analysis, and inhibitory avoidance testing .
- Results or Outcomes : Telmisartan was found to increase the peak amplitude of INa, with a concomitant decline in the current inactivation rate . It also shifted the steady-state inactivation INa curve to fewer negative potentials . Telmisartan significantly accentuated hippocampal mossy fiber sprouting .
4. Improvement of Physicochemical Properties
- Summary of Application : Co-crystallization has been highlighted as a method to improve the physicochemical properties of ARBs including Telmisartan .
- Methods of Application : The specific methods of co-crystallization were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not specified in the source .
5. Cardiovascular Outcomes in Hypertensive Patients
- Summary of Application : Telmisartan exhibits superior efficacy in controlling 24-hour blood pressure compared with other angiotensin receptor blockers (ARBs). This study aimed to evaluate the cardiovascular outcomes in patients taking Telmisartan compared to those taking other ARBs .
- Methods of Application : This multicenter retrospective study used data from the Korea University Medical Center database, built from electronic health records . A total of 19,247 patients taking two or more antihypertensive medications were identified .
- Results or Outcomes : Telmisartan users exhibited significantly lower visit-to-visit blood pressure variability . The adjusted 3-year major adverse cardiac events (MACE) rate was similar between Telmisartan users (4.6%) and other ARB users (4.7%, log-rank P = 0.75), with comparable safety profiles .
6. Protection of Oligodendrocytes and Promotion of Differentiation
- Summary of Application : Telmisartan protects oligodendrocytes from cholesterol accumulation and promotes differentiation by a PPAR-γ-mediated mechanism . This study investigates the Telmisartan effect on oligodendrocyte progenitor (OP) differentiation and validates its capability to restore damage in a pharmacological model of Niemann-Pick type C (NPC) disease through a PPAR-γ-mediated mechanism .
- Methods of Application : The study used purified OPs to demonstrate that Telmisartan-induced PPAR-γ activation downregulates the type 1 angiotensin II receptor (AT1), the level of which naturally decreases during differentiation .
- Results or Outcomes : Telmisartan promotes peroxisomal proliferation and promotes OP differentiation . Furthermore, Telmisartan can offset the OP maturation arrest induced by a lysosomal cholesterol transport inhibitor (U18666A), which reproduces an NPC1-like phenotype .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMXLENWKUUMAY-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662199 | |
Record name | 4'-{[7'-Methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Telmisartan-d3 | |
CAS RN |
1189889-44-8 | |
Record name | 4'-{[7'-Methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.